![molecular formula C10H10FN3 B2925693 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine CAS No. 120698-04-6](/img/structure/B2925693.png)
5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar fluorinated pyrazole compounds has been reported. For instance, a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of similar fluorinated pyrazole compounds has been determined. For example, the structure of a synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Scientific Research Applications
Medicinal Chemistry Applications
5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine derivatives have been explored for their potential medicinal properties. For example, pyrazole derivatives have been synthesized and evaluated for their apoptosis-inducing capabilities and anti-infective properties. Certain thiazole-clubbed pyrazole derivatives demonstrated significant apoptosis in tested cells, indicating their potential in cancer research. Moreover, some compounds exhibited commendable antibacterial activity and potent antimalarial properties, showcasing their broad-spectrum anti-infective potential (Bansal et al., 2020).
Material Science and Chemistry
In the realm of material science, pyrazole derivatives have been utilized in the synthesis of novel compounds with specific functionalities. For instance, a novel diarylethene containing a pyrazol-5-amine was synthesized, demonstrating excellent fluorescence sensing abilities for Al3+ and Zn2+, with potential applications in environmental monitoring and analytical chemistry (Gao et al., 2018).
Organic Synthesis and Chemical Properties
Research has also focused on understanding the chemical properties and synthesis processes involving pyrazole derivatives. Studies have explored the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives, providing insights into their reactivity and stability, which is crucial for designing more efficient synthetic routes (Szlachcic et al., 2020). Additionally, the synthesis and structural characterization of pyrazole derivatives like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine have been conducted to explore their potential applications, including their nonlinear optical properties, which are important in photonics and optical communications (Tamer et al., 2016).
Safety and Hazards
properties
IUPAC Name |
5-(4-fluorophenyl)-1-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-14-9(6-10(12)13-14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDMWRJHRDJJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine | |
CAS RN |
120698-04-6 |
Source
|
Record name | 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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